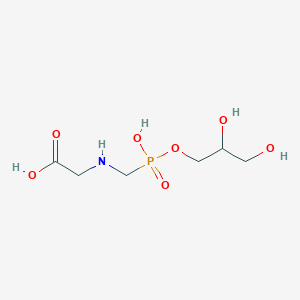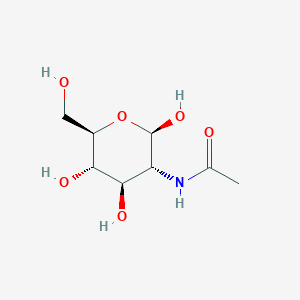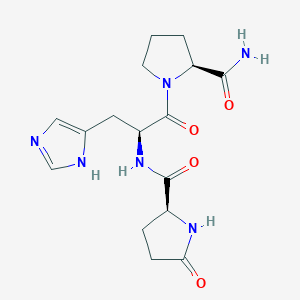
3,5-Difluoro-N,N-dimethylaniline
Descripción general
Descripción
3,5-Difluoro-N,N-dimethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Relaxation Dynamics in UV Excitation : A study by Thompson et al. (2015) investigated the electronic relaxation dynamics of aniline derivatives, including N, N-dimethylaniline and 3,5-dimethylaniline, upon ultraviolet excitation. This research is crucial for understanding the photophysical properties of these compounds.
Role in Carcinogenesis : Cui et al. (2007) identified DNA adducts formed by the reaction of N-acetoxy-3,5-dimethylaniline with DNA, suggesting a potential role in carcinogenesis (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).
Oxidative Stress and Molecular Toxicity : Chao et al. (2014) explored the generation of reactive oxygen species (ROS) by 3,5-dimethylaminophenol, a metabolite of 3,5-dimethylaniline, and its impact on cellular toxicity (Chao, Erkekoğlu, Tseng, Ye, Trudel, Skipper, Tannenbaum, & Wogan, 2014).
Epoxy Networks in Polymer Chemistry : Johncock et al. (1991) studied the reactions of N,N-diglycidylaniline with aniline and substituted anilines, providing insights into the structural features in epoxy networks, which are significant in polymer chemistry (Johncock, Tudgey, Cunliffe, & Morrell, 1991).
Neurodevelopmental Toxicity : The effects of 3,5-DMA and its metabolites on neural oxidative stress and neurodevelopmental toxicity were analyzed by Chao et al. (2019), indicating potential risks to the nervous system (Chao, Kuo, Tong, Yang, Chuang, & Tseng, 2019).
Synthesis Techniques : Various synthesis techniques for N,N-dimethylaniline derivatives have been explored, such as the palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates, as described by Taeufer and Pospech (2020) (Taeufer & Pospech, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-difluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFWPIDPPNCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443641 | |
| Record name | 3,5-Difluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-25-4 | |
| Record name | 3,5-Difluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


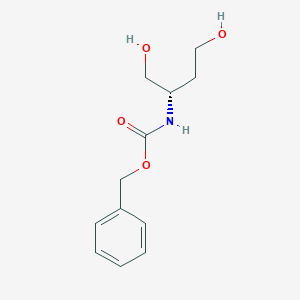
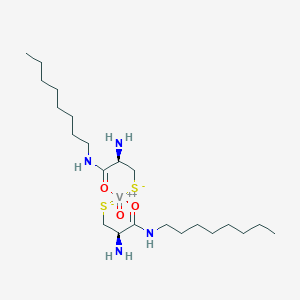
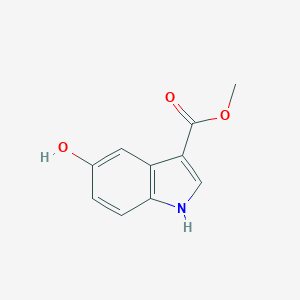
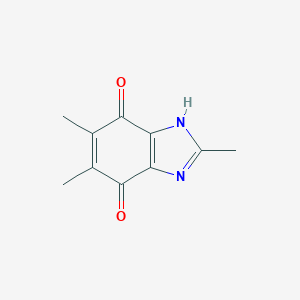
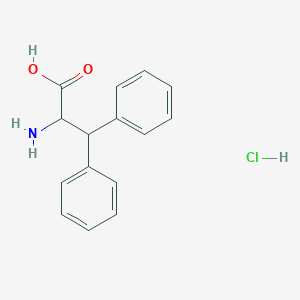

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)


